molecular formula C8H14F3NO5S B13614441 3-(2-Methoxyethanesulfonyl)azetidine,trifluoroaceticacid

3-(2-Methoxyethanesulfonyl)azetidine,trifluoroaceticacid

Cat. No.: B13614441
M. Wt: 293.26 g/mol
InChI Key: FZLFGWKGYJNPNT-UHFFFAOYSA-N
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Description

3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the reductive amination of 4-fluoro-benzaldehyde with 3-azetidine carboxylic acid .

Industrial Production Methods: the general principles of azetidine synthesis, such as the use of ring strain to drive reactions and the stability of the azetidine ring, suggest that scalable methods could be developed based on existing synthetic routes .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than related compounds like aziridines .

Common Reagents and Conditions: Common reagents used in the reactions of azetidines include strong acids and bases, oxidizing agents, and reducing agents. For example, the deprotection of azetidine-containing macrocycles often requires strongly acidic conditions, such as a mixture of trifluoroacetic acid, triisopropylsilane, and dichloromethane .

Major Products: The major products formed from the reactions of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid depend on the specific reaction conditions. For instance, oxidation reactions may yield sulfonyl derivatives, while reduction reactions could produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid involves its reactivity due to ring strain. The azetidine ring can undergo nucleophilic addition reactions, leading to the formation of various products depending on the reaction conditions .

Properties

Molecular Formula

C8H14F3NO5S

Molecular Weight

293.26 g/mol

IUPAC Name

3-(2-methoxyethylsulfonyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO3S.C2HF3O2/c1-10-2-3-11(8,9)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,2-5H2,1H3;(H,6,7)

InChI Key

FZLFGWKGYJNPNT-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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